molecular formula C12H16FNO B2493830 4-fluoro-N-[(2-methylphenyl)methyl]oxolan-3-amine CAS No. 2201499-86-5

4-fluoro-N-[(2-methylphenyl)methyl]oxolan-3-amine

Cat. No.: B2493830
CAS No.: 2201499-86-5
M. Wt: 209.264
InChI Key: MYZDYXMIRWJMIZ-UHFFFAOYSA-N
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Description

4-fluoro-N-[(2-methylphenyl)methyl]oxolan-3-amine is an organic compound with a complex structure that includes a fluorine atom, a methylphenyl group, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[(2-methylphenyl)methyl]oxolan-3-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol or halohydrin under acidic or basic conditions.

    Introduction of the fluorine atom: This step often involves the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the methylphenyl group: This can be done through a Friedel-Crafts alkylation reaction, using an appropriate methylphenyl halide and a Lewis acid catalyst.

    Formation of the amine group: This step may involve the reduction of a nitro group or the substitution of a halide with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[(2-methylphenyl)methyl]oxolan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form a nitroso or nitro compound.

    Reduction: The oxolane ring can be reduced to form a tetrahydrofuran derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: Products may include tetrahydrofuran derivatives.

    Substitution: Products may include hydroxyl or alkoxy derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving fluorinated compounds.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the production of materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[(2-methylphenyl)methyl]oxolan-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the oxolane ring can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-[(2-methylphenyl)methyl]pyrrolidine-3-amine: Similar structure but with a pyrrolidine ring instead of an oxolane ring.

    4-fluoro-N-[(2-methylphenyl)methyl]tetrahydrofuran-3-amine: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.

    4-fluoro-N-[(2-methylphenyl)methyl]piperidine-3-amine: Similar structure but with a piperidine ring instead of an oxolane ring.

Uniqueness

4-fluoro-N-[(2-methylphenyl)methyl]oxolan-3-amine is unique due to the presence of the oxolane ring, which can impart different chemical and physical properties compared to similar compounds with different ring structures

Properties

IUPAC Name

4-fluoro-N-[(2-methylphenyl)methyl]oxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c1-9-4-2-3-5-10(9)6-14-12-8-15-7-11(12)13/h2-5,11-12,14H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZDYXMIRWJMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC2COCC2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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